[2-(Aminomethyl)cyclopropyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Aspects of 2 Aminomethyl Cyclopropyl Methanol in Chemical Research
Significance of Cyclopropylamine (B47189) and Cyclopropylmethanol (B32771) Motifs in Organic Synthesis
The cyclopropylamine and cyclopropylmethanol moieties are valuable building blocks in organic synthesis, prized for the unique chemical and physical properties they impart to molecules. The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, which leads to enhanced reactivity. longdom.org This inherent strain makes cyclopropane-containing compounds valuable intermediates in a variety of chemical transformations. longdom.org
Cyclopropylamine , with the chemical formula C₃H₇N, combines the strained cyclopropane ring with a reactive amino group. longdom.org This combination makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. longdom.orgchemicalland21.com For instance, the cyclopropylamine moiety is a key structural feature in several fluoroquinolone antibiotics, such as ciprofloxacin, as well as in some antidepressants and antiviral drugs. longdom.orggeorganics.sk In agriculture, derivatives of cyclopropylamine are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org
Similarly, cyclopropylmethanol (C₄H₈O) serves as a crucial building block in organic synthesis. nbinno.comactylis.com It is a versatile reagent used in the preparation of other important compounds like cyclopropylcarbinols, cyclopropylamines, and cyclopropyl (B3062369) ketones. nbinno.com The presence of the cyclopropyl group can influence the reactivity and properties of the molecules in which it is incorporated. actylis.com For example, cyclopropylmethanol is used in the synthesis of certain pharmaceuticals and agrochemicals. nbinno.comactylis.com
The synthetic utility of these motifs stems from their ability to participate in various reactions. The strained ring of cyclopropylamines and cyclopropylmethanols can undergo ring-opening reactions, providing access to a diverse range of acyclic structures. researchgate.netacs.org Additionally, the functional groups—amine and alcohol, respectively—can be readily modified, allowing for the construction of more complex molecules. longdom.orgnbinno.com
Role of Bifunctional Cyclopropyl Derivatives as Key Intermediates
Bifunctional molecules, which possess two distinct reactive sites, are of great interest in organic synthesis as they allow for sequential or one-pot reactions to build molecular complexity efficiently. nih.gov [2-(Aminomethyl)cyclopropyl]methanol is a prime example of a bifunctional cyclopropyl derivative, incorporating both a primary amine and a primary alcohol. This dual functionality makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. chemicalbook.com
The presence of both an aminomethyl group and a methanol (B129727) group allows for selective reactions at either site. For instance, the amine group can undergo reactions such as acylation, alkylation, and formation of amides or sulfonamides, while the alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This orthogonality of reactivity is a key feature that synthetic chemists exploit.
Furthermore, the cyclopropane ring itself can act as a reactive handle. Donor-acceptor cyclopropanes, which have an electron-donating group and an electron-accepting group on the ring, are particularly reactive and can participate in a variety of ring-opening and cycloaddition reactions. nih.gov While this compound does not fit the classic definition of a donor-acceptor cyclopropane, the principle of the cyclopropane ring acting as a latent functional group is relevant. The strain energy of the ring can be released in certain transformations, driving reactions forward. researchgate.net
The utility of bifunctional cyclopropyl derivatives as intermediates is highlighted in the synthesis of complex target molecules, including biologically active compounds. rsc.org By carefully choosing reaction conditions, chemists can selectively manipulate one functional group while leaving the other intact for subsequent transformations, a strategy that is central to modern organic synthesis.
Overview of Stereochemical Considerations in Cyclopropyl Compounds
The stereochemistry of cyclopropane derivatives is a critical aspect of their chemistry, as the relative and absolute configuration of substituents on the three-membered ring can significantly influence their physical, chemical, and biological properties. nih.govresearchgate.net Cyclopropanes can exhibit both cis/trans isomerism (diastereomerism) and optical isomerism (enantiomerism).
For a disubstituted cyclopropane like this compound, the aminomethyl and methanol groups can be on the same side of the ring (cis) or on opposite sides (trans). These two diastereomers will have different physical properties and often exhibit different reactivity. The determination of the relative stereochemistry of cyclopropane derivatives is typically accomplished using spectroscopic techniques like NMR, or by X-ray crystallography. thieme-connect.com
Furthermore, if the cyclopropane ring is asymmetrically substituted, it will be chiral and can exist as a pair of enantiomers. For this compound, both the cis and trans isomers are chiral, leading to a total of four possible stereoisomers. The synthesis of a single, desired stereoisomer is a significant challenge in organic synthesis and often requires the use of asymmetric catalysis or chiral starting materials. researchgate.netnih.gov
The development of stereoselective methods for the synthesis of cyclopropanes is an active area of research. nih.gov Techniques such as the Simmons-Smith cyclopropanation of allylic alcohols can be rendered asymmetric through the use of chiral catalysts. nih.gov Other approaches involve the use of chiral auxiliaries or the resolution of racemic mixtures. The ability to control the stereochemistry of cyclopropane-containing molecules is crucial for their application in areas such as medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemical configuration. researchgate.net
Compound Names Mentioned
| Compound Name |
| This compound |
| Ciprofloxacin |
| Cyclopropylamine |
| Cyclopropylcarbinol |
| Cyclopropylketone |
| Cyclopropylmethanol |
Advanced Synthetic Methodologies for 2 Aminomethyl Cyclopropyl Methanol
Strategies for Cyclopropane (B1198618) Ring Formation
The construction of the cyclopropane ring is the cornerstone of synthesizing [2-(Aminomethyl)cyclopropyl]methanol. Chemists have developed a range of strategies, from the direct cyclopropanation of alkenes to the ring closure of acyclic precursors, to efficiently create this three-membered ring system with control over stereochemistry.
Cyclopropanation Reactions for Core Structure Elaboration
Cyclopropanation reactions, the addition of a methylene (B1212753) or substituted methylene group to an alkene, represent the most direct approach to the cyclopropane core. These methods often involve the generation of reactive carbene or carbenoid species that readily react with double bonds.
Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful and versatile method for forming cyclopropane rings. wikipedia.orgnih.gov Rhodium and copper catalysts are particularly effective in this transformation, generating metal-carbene intermediates that then transfer the carbene to the alkene. wikipedia.orgnih.gov
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly efficient catalysts for the cyclopropanation of a wide array of olefins with diazoacetates. wikipedia.orgnih.gov The reaction mechanism is believed to involve the formation of a rhodium-carbene complex, which then undergoes a concerted addition to the alkene, generally preserving the stereochemistry of the double bond. wikipedia.org The choice of the rhodium catalyst and the ester group on the diazo compound can influence the diastereoselectivity of the reaction. wikipedia.org For the synthesis of precursors to this compound, an N-protected allylamine (B125299) or an O-protected allyl alcohol could serve as the alkene substrate, reacting with a diazo compound like ethyl diazoacetate in the presence of a rhodium catalyst.
Copper catalysts, often in the form of copper(I) complexes, are also widely used for cyclopropanation reactions. nih.gov These catalysts can effectively promote the reaction of diazo compounds with alkenes to yield cyclopropanes. nih.gov The mechanism is similar to that of rhodium-catalyzed reactions, proceeding through a copper-carbene intermediate. nih.gov The choice of ligands on the copper catalyst can significantly influence the enantioselectivity of the cyclopropanation, making it a valuable tool for asymmetric synthesis. nih.gov
| Catalyst System | Alkene Substrate | Diazo Reagent | Typical Conditions | Yield (%) | Diastereoselectivity (trans:cis) | Ref |
| Rh₂(OAc)₄ | Styrene (B11656) | Ethyl diazoacetate | CH₂Cl₂, rt | 95 | 75:25 | wikipedia.org |
| Cu(I)-bisoxazoline | Styrene | tert-Butyl diazoacetate | CH₂Cl₂, 25 °C | 98 | 94:6 | nih.gov |
| Rh(I)-iminocarbene/AgOTf | Styrene | Ethyl diazoacetate | CH₂Cl₂, rt | 99 | >99:1 (cis) | nih.gov |
This table presents data for the cyclopropanation of styrene as a model alkene to illustrate typical efficiencies of these catalytic systems.
The Simmons-Smith reaction is a classic and highly reliable method for the cyclopropanation of alkenes. wikipedia.org It typically involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu) to generate an organozinc carbenoid, which is the active cyclopropanating agent. wikipedia.orgtcichemicals.com A key advantage of this method is its stereospecificity; the configuration of the alkene is retained in the cyclopropane product. wikipedia.org Furthermore, the presence of hydroxyl groups in the substrate, such as in allylic alcohols, can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. organic-chemistry.org This directing effect is particularly relevant for the synthesis of this compound from an allylic alcohol precursor.
The Furukawa modification of the Simmons-Smith reaction utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. nih.gov This modification often leads to more reactive and soluble reagents, allowing for the reaction to be carried out under homogeneous conditions and often with improved yields. nih.gov For less reactive alkenes, the Furukawa conditions are generally preferred. wikipedia.org The cyclopropanation of N-protected allylamines can also be achieved using these methods, although the presence of the nitrogen atom can sometimes lead to side reactions like N-alkylation. wikipedia.org
| Substrate | Reagent System | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity | Ref |
| Cyclohexene | CH₂I₂, Zn-Cu | Ether | Reflux | 92 | N/A | wikipedia.org |
| (Z)-3-Iodo-2-propen-1-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | 85 | >95:5 | nih.gov |
| N-Boc-allylamine | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 70-80 | High | nih.gov |
This table provides examples of Simmons-Smith and Furukawa reactions on various substrates, highlighting the conditions and outcomes.
The Michael Initiated Ring Closure (MIRC) is a powerful strategy for the construction of cyclopropanes that involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that closes the three-membered ring. rsc.org This tandem reaction sequence allows for the formation of highly functionalized cyclopropanes with excellent control over stereochemistry. rsc.org
In a typical MIRC reaction for synthesizing a precursor to this compound, a Michael donor, such as a malonate ester bearing a protected aminomethyl group, would be reacted with a Michael acceptor containing a leaving group on the α-carbon, such as an α-bromo-α,β-unsaturated ester. The initial Michael addition creates an enolate intermediate which then displaces the leaving group in an intramolecular SN2 reaction to form the cyclopropane ring. The use of chiral catalysts or auxiliaries can render this process highly enantioselective. rsc.org
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Diastereoselectivity | Ref |
| Diethyl malonate | (E)-Ethyl 2-bromo-4-phenylbut-2-enoate | NaH | THF | 85 | trans | rsc.org |
| 2-Arylacetonitriles | (Z)-2-Bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | up to 98 | up to 91:9 (trans:cis) | rsc.org |
This table showcases examples of MIRC reactions for the synthesis of functionalized cyclopropanes.
Photochemical [2+2] cycloaddition reactions offer a unique pathway to cyclobutane (B1203170) rings, which can then be further transformed into cyclopropane derivatives. aklectures.com In the context of synthesizing precursors for this compound, the photochemical cycloaddition of an alkene like ethylene (B1197577) with acrylonitrile (B1666552) could produce a cyanocyclobutane. lookchem.com This intermediate could then potentially undergo ring contraction or other functional group manipulations to yield the desired cyclopropane structure. The orientation and stereochemistry of the cycloaddition are key factors that need to be controlled. lookchem.com While not a direct cyclopropanation method, this photochemical approach provides an alternative entry to the required carbon skeleton.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| Indene | Acrylonitrile | Acetophenone (sensitizer), UV light | Cyanobenzobicyclo[3.2.0]heptene | lookchem.com |
| Ethylene | Acrylonitrile | UV light | Cyanocyclobutane | aklectures.com |
This table illustrates the formation of cyclobutane precursors through photochemical cycloaddition.
Ring-Closing Reactions from Acyclic Precursors
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic molecules, including those containing functional groups. nih.gov RCM typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular reaction between two terminal alkene functionalities within an acyclic precursor, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. nih.gov
For the synthesis of a precursor to this compound, a suitably designed acyclic diene containing the necessary aminomethyl and hydroxymethyl synthons could be subjected to RCM. For instance, a diallylic amine or ether derivative could undergo RCM to form a five- or six-membered heterocyclic ring containing a double bond. Subsequent functionalization of this double bond, for example, through cyclopropanation, would lead to the desired bicyclic system, which could then be opened to reveal the target this compound structure. While this is a multi-step approach, it offers a high degree of flexibility in the design of the acyclic precursor and the introduction of various functional groups.
| Acyclic Diene Precursor | Catalyst | Solvent | Product Ring Size | Ref |
| N-Boc-diallylamine | Grubbs' Catalyst (1st Gen) | CH₂Cl₂ | 5 (N-Boc-3-pyrroline) | organic-chemistry.org |
| Diethyl diallylmalonate | Grubbs' Catalyst (2nd Gen) | Toluene | 5 (Cyclopentene derivative) | nih.gov |
This table provides examples of RCM to form cyclic precursors that could potentially be converted to the target molecule.
Introduction and Interconversion of Aminomethyl and Hydroxymethyl Functionalities
Once the cyclopropane core is established, the next critical phase in the synthesis of this compound is the introduction and manipulation of the aminomethyl and hydroxymethyl functional groups. This often involves a series of functional group transformations to convert readily available precursors into the desired final product.
The derivatization of the cyclopropane ring to install the required functionalities can be achieved through several reliable and well-established chemical reactions. These transformations are crucial for converting intermediates, such as nitriles or epoxides, into the target aminomethyl and hydroxymethyl groups.
The reduction of a nitrile group to a primary amine is a common and effective method for introducing the aminomethyl moiety. Nitrile-substituted cyclopropanes can be synthesized through various methods, including Michael-initiated ring-closure reactions. nih.gov
The reduction of the nitrile can be accomplished using several reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.ukyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk
Alternatively, catalytic hydrogenation offers a milder approach. commonorganicchemistry.com This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. chemguide.co.ukcommonorganicchemistry.com The reaction conditions, including temperature and pressure, can be adjusted depending on the specific catalyst and substrate. chemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com
| Reducing Agent | Typical Conditions | Product | Notes | Reference |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, followed by acid workup | Primary amine | Powerful, non-selective reducing agent | chemguide.co.ukyoutube.com |
| H₂/Palladium catalyst | Elevated temperature and pressure | Primary amine | Common catalytic hydrogenation method | chemguide.co.ukcommonorganicchemistry.com |
| H₂/Raney Nickel | Elevated temperature and pressure, often with NH₃ | Primary amine | Addition of ammonia minimizes byproducts | commonorganicchemistry.com |
| Borane-tetrahydrofuran (BH₃-THF) | THF, heat (<35°C) | Primary amine | Safer alternative to some hydrides | commonorganicchemistry.com |
Methanolysis, the cleavage of a chemical bond by reaction with methanol (B129727), can be employed to introduce a hydroxyl group. While direct methanolysis to form the hydroxymethyl group on the cyclopropane ring from a suitable precursor is less common in the direct synthesis of the title compound, the principle of alcoholysis is fundamental in organic synthesis. For instance, the cleavage of an ester, such as a cyclopropanecarboxylate (B1236923) ester, under basic or acidic conditions with methanol would yield the corresponding cyclopropyl (B3062369) methanol.
In a broader context, the hydroxyl group can be introduced through the reduction of a carboxylic acid or ester functionality on the cyclopropane ring. For example, a cyclopropanecarboxylic acid can be reduced to the corresponding cyclopropyl methanol using a strong reducing agent like lithium aluminum hydride.
The reaction of Grignard reagents with epoxides provides a powerful method for both carbon-carbon bond formation and the introduction of a hydroxyl group. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a cyclopropane epoxide can serve as a key intermediate.
The Grignard reagent, acting as a strong nucleophile, attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org This reaction proceeds via an SN2-like mechanism, resulting in a backside attack and an inversion of stereochemistry at the point of attack. organicchemistrytutor.com The initial product is a magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol. libretexts.org
For the synthesis of this compound, a cyclopropane epoxide could theoretically be reacted with a Grignard reagent containing a protected amine functionality, or a reagent that can be readily converted to an aminomethyl group. The regioselectivity of the Grignard attack is influenced by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring. masterorganicchemistry.com
| Epoxide Substrate | Grignard Reagent | Product Type | Key Mechanistic Feature | Reference |
| Ethylene oxide | R-MgX | Primary alcohol | SN2 ring-opening | libretexts.org |
| Substituted epoxide | R-MgX | Secondary or tertiary alcohol | Attack at the less substituted carbon | masterorganicchemistry.com |
| Chiral epoxide | R-MgX | Alcohol with inverted stereocenter | Backside attack | organicchemistrytutor.com |
Functional Group Transformations for Derivatization
Reductive Amination Strategies
Reductive amination represents a direct and efficient method for the synthesis of this compound. This approach typically involves the reaction of a suitable cyclopropane-containing aldehyde with an amine source, followed by reduction of the resulting imine intermediate.
A key precursor for this strategy is 2-(hydroxymethyl)cyclopropanecarboxaldehyde. The synthesis of this aldehyde can be achieved through the oxidation of the corresponding diol, 1,2-cyclopropanedimethanol. The subsequent reductive amination with ammonia, followed by a suitable reducing agent, yields the target this compound. While various reducing agents can be employed, the choice depends on the specific substrate and desired reaction conditions.
One-pot tandem reductive amination/alkylation-cycloamidation strategies have also been developed for the synthesis of related lactam structures from keto or amino acids, showcasing the versatility of reductive amination in complex molecule synthesis. nih.gov
Chemo- and Regioselective Functionalization Strategies
The development of chemo- and regioselective methods is crucial for the efficient synthesis of specifically substituted cyclopropane derivatives like this compound. These strategies aim to control the reaction at a specific functional group and position within the molecule, avoiding the need for extensive protecting group manipulations.
For instance, the regioselective synthesis of aminomethylated estrone (B1671321) derivatives has been achieved through a three-component Mannich reaction, followed by nucleophilic addition to an ortho-quinone methide intermediate. organic-chemistry.org While not directly applied to this compound, this demonstrates a powerful strategy for regioselective amination.
Furthermore, the regio- and chemoselective metalation of chloropyrazines using specific magnesium and zinc reagents allows for the introduction of various functional groups in a controlled manner. nih.gov The application of such principles to functionalized cyclopropanes could provide a viable route to this compound. The selective functionalization of one of two identical functional groups in a symmetrical molecule, a significant challenge in organic synthesis, is a key aspect of achieving the desired chemo- and regioselectivity in the synthesis of this target molecule.
Stereoselective Synthesis of this compound Stereoisomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to access individual enantiomers and diastereomers of this compound is of paramount importance.
Enantioselective Approaches
Asymmetric catalytic cyclopropanation of prochiral alkenes is a powerful tool for establishing the chiral centers of the cyclopropane ring with high enantioselectivity. A potential route to enantiomerically enriched this compound involves the asymmetric cyclopropanation of an allyl alcohol derivative. For example, the cyclopropanation of cinnamaldehyde (B126680) derivatives using a promiscuous 4-oxalocrotonate tautomerase (4-OT) has been shown to produce cyclopropanes with high diastereo- and enantiopurity. nih.gov Subsequent functional group transformations of the resulting chiral cyclopropane could then yield the desired target molecule.
Engineered myoglobin (B1173299) variants have also been utilized as biocatalysts for the stereoselective cyclopropanation of styrene derivatives with ethyl α-diazopyruvate, affording α-cyclopropylpyruvates with excellent enantioselectivity. nih.gov These pyruvate-containing cyclopropanes are versatile intermediates that can be converted to a range of other functionalized cyclopropanes.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Engineered enzymes, such as myoglobin and transaminases, have shown significant promise in this area.
Amine dehydrogenases (AmDHs) have been identified that can catalyze the reductive amination of ketones with ammonia, providing access to chiral primary amines. frontiersin.org This approach could be applied to a suitable 2-(hydroxymethyl)cyclopropyl ketone to directly introduce the aminomethyl group stereoselectively. One-pot, two-stage biocatalytic systems combining hydroxymethylation of aldehydes with subsequent asymmetric reductive amination by transaminases have been developed to produce chiral β-amino alcohols from renewable feedstocks. rsc.org This cascade approach could be adapted for the synthesis of this compound.
Engineered myoglobin has been successfully employed in the biocatalytic synthesis of cyclopropane-containing compounds, demonstrating its potential for creating complex chiral architectures. nih.gov
Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. Common techniques include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.
For the separation of enantiomers of this compound, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool. Alternatively, diastereomeric amides can be formed by reacting the racemic amine with a chiral carboxylic acid, such as a camphorsultam derivative, followed by separation of the diastereomers using standard silica (B1680970) gel chromatography. mdpi.com The choice of the chiral resolving agent is critical for achieving efficient separation.
Diastereoselective Approaches
Diastereoselective synthesis is critical for isolating specific stereoisomers of this compound, as the biological activity and material properties of cyclopropane-containing compounds are often dependent on their precise three-dimensional structure. Control over the relative stereochemistry can be exerted at two key stages: during the formation of the cyclopropane ring itself or in subsequent transformations of functional groups already attached to a pre-formed cyclopropyl scaffold.
The cornerstone of synthesizing stereodefined cyclopropanes is the diastereoselective cyclopropanation of an alkene precursor. The choice of reaction and the nature of the substrate are paramount in dictating the stereochemical outcome.
One powerful strategy involves the use of directing groups, where a functional group on the alkene substrate coordinates to the cyclopropanating reagent, forcing its delivery to one face of the double bond. For precursors to this compound, an allylic alcohol moiety can serve as an effective directing group. In Simmons-Smith-type cyclopropanations, the hydroxyl group can coordinate to the zinc-carbenoid species, leading to the formation of the cyclopropane ring on the same face as the directing group. This approach provides reliable control over the relative stereochemistry of the newly formed stereocenters. Research on alkenyl cyclopropyl carbinol derivatives has shown that the rigidity of the cyclopropyl core allows for highly diastereoselective reactions on an adjacent alkenyl moiety. nih.gov
Transition metal-catalyzed cyclopropanations offer another versatile method for stereocontrol. Rhodium and copper catalysts are commonly employed to decompose diazo compounds, generating metal carbenes that then react with alkenes. The stereoselectivity of these reactions can be finely tuned by the choice of metal and the chiral ligand attached to it. For instance, the cyclopropanation of N-alkenyl substrates with donor/acceptor carbene precursors can provide access to highly substituted aminocyclopropanes. nih.gov The reaction of an appropriate N-alkenyl precursor under these conditions could be tailored to yield the desired diastereomer of a protected this compound derivative. The diastereoselectivity in such cases arises from minimizing steric interactions in the transition state, which is influenced by the catalyst's structure and the substrate's substituents.
The stereospecificity of the cyclopropanation reaction itself is also a key factor. Many cyclopropanation reactions are stereospecific, meaning that a (Z)-alkene will yield a cis-disubstituted cyclopropane, while an (E)-alkene will yield a trans-disubstituted cyclopropane. nih.gov Therefore, by starting with a stereochemically pure alkene precursor, one can directly control the cis/trans relationship between the substituents on the cyclopropane ring. For example, to obtain the trans isomer of this compound, an (E)-alkene precursor would be the logical starting point.
| Cyclopropanation Method | Substrate Type | Mechanism of Stereocontrol | Typical Outcome |
| Directed Simmons-Smith | Alkenyl Cyclopropyl Carbinols | Hydroxyl group directs the zinc-carbenoid. nih.gov | High diastereoselectivity, single diastereomer formation. nih.gov |
| Rhodium-Catalyzed | N-Alkenyl Substrates, Diazoesters | Chiral ligand on catalyst controls facial selectivity. nih.gov | High enantioselectivity and diastereoselectivity (trans isomer often favored). nih.gov |
| Stereospecific Reaction | (E)- or (Z)-Alkenes | Concerted or near-concerted carbene addition. nih.gov | (E)-alkene gives trans-cyclopropane; (Z)-alkene gives cis-cyclopropane. nih.gov |
This table provides an interactive overview of methods for controlling relative stereochemistry during cyclopropane formation.
Once a cyclopropane ring with the desired relative stereochemistry of its substituents is formed, subsequent transformations of precursor functional groups must be carried out selectively. For the synthesis of this compound, this typically involves the reduction of a nitrile or amide to an amine, and the reduction of an ester or carboxylic acid to a primary alcohol.
The challenge lies in performing these reductions without affecting the stereochemical integrity of the cyclopropane ring or other functional groups. The stereochemical environment of the cyclopropane ring can influence these transformations. A substituent already present on the ring can direct an incoming reagent by sterically blocking one face of the molecule, leading to a diastereoselective reaction.
For example, the reduction of a cyclopropyl ketone to a cyclopropyl carbinol can be highly diastereoselective. Similarly, if a chiral auxiliary is attached to a precursor, it can direct the reduction of a nearby functional group. While specific studies on diastereoselective functional group transformations for this compound are not prevalent, the principles are well-established in organic synthesis. The introduction of boron groups into cyclopropane structures, for example, allows for efficient and stereocontrolled downstream derivatization of the carbon-boron bonds. nih.gov This strategy can be used to install the amine and methanol functionalities with high diastereoselectivity.
Key transformations include:
Diastereoselective Reduction: The reduction of a nitrile or ester on a substituted cyclopropane ring using hydride reagents can be influenced by the existing stereocenters.
Neighboring Group Participation: A nearby hydroxyl or other coordinating group can participate in a reaction to control the stereochemical outcome at an adjacent center.
The synthesis of enantiomerically pure stereoisomers of this compound, such as the (1R,2S)-trans isomer, requires an asymmetric synthesis strategy. bldpharm.comchemscene.com This often involves either the use of a chiral catalyst, a chiral auxiliary, or starting from a chiral pool material.
A common approach begins with an asymmetric cyclopropanation reaction. For instance, using a chiral rhodium catalyst with a diazoacetate and an appropriate alkene can set the absolute stereochemistry of the cyclopropane ring. The resulting chiral cyclopropanecarboxylate ester is a versatile intermediate.
A plausible synthetic route to (1R,2S)-[2-(Aminomethyl)cyclopropyl]methanol:
Asymmetric Cyclopropanation: An alkene is subjected to cyclopropanation using a chiral catalyst to produce a cyclopropanecarboxylic acid ester with the desired (1R,2S) stereochemistry.
Functional Group Interconversion: The ester group of the cyclopropanecarboxylate is reduced to a primary alcohol (the methanol group) using a reducing agent like lithium aluminum hydride.
Introduction of the Aminomethyl Group: The second substituent, often derived from a precursor like a carboxylic acid or nitrile, is converted to the aminomethyl group. For example, a dicarboxylic acid precursor could be selectively converted, with one carboxyl group being reduced to the alcohol and the other converted to an amide, which is then reduced to the amine.
Alternatively, methods involving the 1,2-boronate rearrangement of tetra-coordinated boron species can provide access to highly diastereoselective polysubstituted cyclopropanes, which can then be converted to the target stereoisomers. nih.gov
Process Optimization and Scalability in Synthesis
Moving from a laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, cost-effectiveness, and environmental sustainability.
Catalytic hydrogenation is a key technology for the large-scale synthesis of this compound, particularly for the reduction of precursor functional groups like nitriles and esters. This method is often preferred over the use of metal hydride reagents due to lower cost, easier product workup, and reduced waste generation.
For the synthesis of the hydroxymethyl group, cyclopropanecarboxylic acid alkyl esters can be hydrogenated at elevated temperature and pressure. google.com A notable advancement is the use of chromium-free zinc oxide catalysts, which provides an environmentally friendlier and more economical alternative to older, more toxic chromium-based systems. google.com For the reduction of a nitrile to the aminomethyl group, catalysts such as Raney Nickel or palladium on carbon are often employed. google.com
The optimization of large-scale hydrogenation involves several factors:
Catalyst Selection: Choosing a catalyst that is active, selective, and robust is crucial. For instance, ruthenium-based catalysts have been explored for the hydrogenation of CO2 to methanol, demonstrating the importance of catalyst choice in C1 chemistry. nih.govresearchgate.net
Reaction Conditions: Optimizing temperature, pressure, and solvent can significantly impact yield, selectivity, and reaction time.
Catalyst Loading and Recycling: Minimizing the amount of precious metal catalyst used and implementing effective recycling protocols are key to reducing costs.
| Parameter | Considerations for Large-Scale Hydrogenation | Example |
| Catalyst | Activity, selectivity, cost, toxicity, and reusability. | Use of chromium-free zinc oxide for ester reduction to avoid toxic metals. google.com |
| Pressure | Higher pressure generally increases reaction rate but requires specialized equipment. | Hydrogenation of cyclopropanecarboxylic esters is performed under 50 to 350 bar. google.com |
| Temperature | Must be high enough for a sufficient reaction rate but low enough to prevent side reactions or catalyst degradation. | Hydrogenation is carried out at 150° to 350° C. google.com |
| Solvent | Should be inert, dissolve reactants, and allow for easy product separation. | The reaction may be carried out without a solvent or in an alcohol. google.com |
This interactive table outlines key parameters for optimizing large-scale catalytic hydrogenation.
Continuous-flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. While specific continuous-flow syntheses for this compound are not yet widely reported, the principles can be applied to enhance its production.
Key advantages of flow chemistry include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, which is particularly beneficial for highly exothermic reactions like hydrogenations.
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or intermediates at high temperatures and pressures.
Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Integration and Automation: Flow reactors can be easily integrated into multi-step sequences, allowing for a continuous production line from starting materials to the final product with minimal manual handling.
A potential continuous-flow process for this compound could involve packing a reactor column with a solid-supported catalyst (e.g., for hydrogenation) and continuously pumping a solution of the substrate through it. This would allow for efficient conversion, easy separation of the product from the catalyst, and continuous operation.
Reactivity and Chemical Transformations of 2 Aminomethyl Cyclopropyl Methanol
Reactivity Profiles of Constituent Functional Groups
The chemical behavior of [2-(Aminomethyl)cyclopropyl]methanol is dictated by the interplay of its two primary functional groups. The aminomethyl group provides a site of nucleophilicity and basicity, while the hydroxymethyl group can undergo oxidation or substitution.
The lone pair of electrons on the nitrogen atom of the primary amine makes the aminomethyl group a potent nucleophile and a Brønsted-Lowry base. This allows it to readily participate in reactions with a variety of electrophiles.
The primary amine of this compound can act as a nucleophile in substitution reactions. organic-chemistry.org It can attack electrophilic carbon centers, such as those in alkyl halides, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond. These reactions typically proceed via an SN2 mechanism, especially with unhindered (methyl and primary) alkyl halides. masterorganicchemistry.com
The reaction involves a backside attack by the nucleophilic amine on the alkyl halide, resulting in an inversion of configuration if the electrophilic carbon is a stereocenter. masterorganicchemistry.comyoutube.com The initial product is a secondary ammonium (B1175870) salt, which upon deprotonation yields the N-alkylated derivative, a secondary amine. The rate of these reactions is sensitive to steric hindrance on both the amine and the alkyl halide. masterorganicchemistry.com
Table 1: Representative Nucleophilic Substitution Reactions of the Aminomethyl Group
| Reaction Type | Electrophile Example | Product Type | Mechanism |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | SN2 |
One of the most common transformations of the aminomethyl group is its acylation to form amides. This reaction is highly efficient and can be achieved using various acylating agents. The high nucleophilicity of the amine allows it to react readily with carboxylic acid derivatives like acyl chlorides, acid anhydrides, and esters. nih.govyoutube.com
For instance, the reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. Such reactions are often carried out in the presence of a base to neutralize the HCl byproduct.
Research has demonstrated the synthesis of various amide derivatives containing a cyclopropane (B1198618) moiety, highlighting the feasibility of this transformation. mdpi.com In a specific application, ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol has been used as a key intermediate, where its aminomethyl group reacts with a substituted pyrimidine (B1678525) derivative to form a crucial amide linkage in the synthesis of complex heterocyclic molecules. google.com
Table 2: Common Acylation Reactions for Amide Formation
| Acylating Agent | General Structure | Conditions | Byproduct |
|---|---|---|---|
| Acyl Chloride | R-COCl | Often with a non-nucleophilic base (e.g., pyridine, triethylamine) | HCl |
| Acid Anhydride | (R-CO)₂O | Typically neat or in an inert solvent | Carboxylic Acid |
| Carboxylic Acid | R-COOH | Requires a coupling agent (e.g., DCC, EDC) | Water (sequestered by coupling agent byproducts) |
The hydroxymethyl group behaves as a typical primary alcohol, susceptible to oxidation and substitution reactions. sigmaaldrich.com
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
To obtain the corresponding aldehyde, [2-(aminomethyl)cyclopropyl]carbaldehyde, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. sigmaaldrich.com Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) are commonly used for this type of selective oxidation of primary alcohols.
For the synthesis of the corresponding carboxylic acid, (2-(aminomethyl)cyclopropyl)carboxylic acid, stronger oxidizing agents are employed. wikipedia.orgorgsyn.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid, i.e., the Jones reagent), or ruthenium tetroxide (RuO₄). These powerful oxidants will convert the primary alcohol directly to the carboxylic acid. Care must be taken as the amine group is also susceptible to oxidation under harsh conditions, potentially requiring a protection strategy.
Table 3: Oxidation Reactions of the Hydroxymethyl Group
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acidification |
The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group (e.g., H₂O or a sulfonate ester) to facilitate substitution reactions. masterorganicchemistry.com This allows for the conversion of the hydroxymethyl group into various other functionalities, most notably halogens.
The direct reaction with hydrogen halides (HCl, HBr, HI) can convert primary alcohols to alkyl halides. libretexts.org The reaction is acid-catalyzed; the acid protonates the hydroxyl group to form an oxonium ion, creating a good leaving group (H₂O). masterorganicchemistry.comlibretexts.org A subsequent SN2 attack by the halide ion yields the alkyl halide. masterorganicchemistry.com However, the presence of the basic aminomethyl group can complicate this reaction by acid-base neutralization, often necessitating protection of the amine or the use of alternative reagents.
Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred for the conversion of primary alcohols to alkyl chlorides and bromides, respectively, as they proceed under milder conditions and avoid strong acids. libretexts.org Thionyl chloride reacts with the alcohol to form an intermediate chlorosulfite ester, which then decomposes in an SN2 fashion to yield the alkyl chloride, sulfur dioxide, and HCl. Phosphorus tribromide follows a similar mechanism involving an intermediate phosphite (B83602) ester. libretexts.org
Table 4: Reagents for Halogenation of the Hydroxymethyl Group
| Halogenation | Reagent | Product | Mechanism Type |
|---|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | [2-(Chloromethyl)cyclopropyl]methanamine | SN2 |
| Chlorination | Hydrochloric Acid (HCl) with ZnCl₂ | [2-(Chloromethyl)cyclopropyl]methanamine | SN2 |
| Bromination | Phosphorus Tribromide (PBr₃) | [2-(Bromomethyl)cyclopropyl]methanamine | SN2 |
Cyclopropane Ring Reactivity
The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to various chemical transformations that are not commonly observed in acyclic or larger cyclic systems.
Ring-Opening Reactions and Ring Cleavage under Various Conditions
The cyclopropane ring in derivatives of this compound can undergo cleavage under different conditions, often driven by the release of ring strain. The regioselectivity of this cleavage is influenced by the nature of the substituents on the ring and the reaction conditions employed.
Electrophilic ring opening of cyclopropylamines can occur, and the position of bond cleavage is dependent on the electronic nature of the substituents. For instance, in trans-2-phenylcyclopropylamine hydrochloride, electrophilic attack leads to the cleavage of the distal C2-C3 bond. nih.gov This is attributed to the σ-withdrawing effect of the ammonium group, which weakens this bond. nih.gov In contrast, cyclopropanes bearing π-acceptor groups tend to undergo cleavage of the vicinal C1-C2 bond. nih.gov
Reductive ring-opening is another important transformation. Electrochemical methods can induce a one-electron opening of the cyclopropane ring, forming a radical anion intermediate. beilstein-journals.orgnih.gov This contrasts with heterolytic cleavage, which produces zwitterionic species. nih.govbeilstein-journals.org The subsequent reaction pathways of the radical anion are influenced by the substituents on the cyclopropane ring and can include disproportionation, intramolecular cyclization, or reaction with external electrophiles. beilstein-journals.orgnih.gov For example, the reductive opening of α,α-cyclopropanated amino acids in a Ni(II) coordination environment can lead to the formation of dehydroalanine (B155165) derivatives. beilstein-journals.orgnih.gov
Acid-catalyzed ring cleavage has also been observed in related cyclopropylmethanol (B32771) systems. For example, chrysanthemyl alcohol and its derivatives undergo acid-catalyzed 1,3-cleavage of the cyclopropane ring. rsc.org The specific pathway of cleavage (1,2- vs. 1,3-scission) is dependent on the substitution pattern of the cyclopropane ring. rsc.org
The table below summarizes various conditions leading to cyclopropane ring cleavage in related systems.
| Reactant Type | Conditions | Ring Cleavage Type | Products |
| trans-2-Phenylcyclopropylamine•HCl | Superacid (e.g., CF₃SO₃H) | Electrophilic (distal C2-C3) | 1,3-Dication intermediate |
| α,α-Cyclopropanated amino acid-Ni(II) complex | Electrochemical reduction | Reductive (one-electron) | Radical anion, dehydroalanine derivatives |
| Arylcyclopropanes | Anodic oxidation | Oxidative C-C cleavage | 1,3-Difunctionalized products |
| Chrysanthemyl alcohol derivatives | Acid catalysis | 1,3-(Artemisyl) cleavage | Acyclic terpene structures |
| Dihydrochrysanthemyl alcohol | Acid catalysis | 1,2-(Santolinyl) scission | Acyclic terpene structures |
Ring-Reclosure Pathways and Their Synthetic Utility
While ring-opening reactions are more common, ring-reclosure pathways can also be synthetically useful. These pathways often proceed through intermediates that can cyclize to form new ring systems. For instance, photochemical [2+2] cycloaddition reactions can be employed to form cyclopropane rings from nitrile intermediates, which can then be reduced to the corresponding aminomethylcyclopropane derivatives.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic strategies.
Elucidation of Reaction Pathways Using Isotopic Labeling and Other Probes
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.innumberanalytics.comwikipedia.org By replacing an atom with its heavier isotope (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen), chemists can track bond-breaking and bond-forming events. ias.ac.innumberanalytics.comwikipedia.orgresearchgate.net
For example, in the study of enzyme-catalyzed reactions involving hydrogen transfer, deuterium and tritium (B154650) kinetic isotope effects (KIEs) can provide information about the reaction pathway and the rate-determining step. nih.gov If a significant KIE is observed when a C-H bond is replaced with a C-D bond, it suggests that this bond is broken in the rate-determining step of the reaction. numberanalytics.com
In the context of cyclopropane ring reactions, isotopic labeling can help distinguish between different possible pathways. For instance, in the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes, deuterium labeling studies helped to demonstrate a competition between the in situ generated alcohol and the bulk alcohol co-solvent in the nucleophilic addition and protonation steps. uq.edu.au
Studies on Radical-Mediated Transformations Involving Cyclopropane Rings
Radical-mediated reactions offer an alternative pathway for the transformation of cyclopropane rings. The reduction of acetylcyclopropanes with metal-ammonia solutions, for example, is proposed to proceed through a radical species, especially at low metal concentrations, leading to reductive dimerization. rsc.org
Electrochemical methods are particularly effective in generating radical ions from cyclopropanes. The one-electron reduction of a cyclopropane ring leads to a radical anion, which can undergo a variety of follow-up reactions. beilstein-journals.orgnih.gov Similarly, anodic oxidation of arylcyclopropanes generates a radical cation, which can then undergo C-C bond cleavage. nih.gov Mechanistic studies suggest that the arylcyclopropane radical cation can undergo a three-electron SN2 reaction to generate a benzyl (B1604629) radical. nih.gov
The preferred direction of cleavage in 2-substituted cyclopropylcarbinyl radicals has also been investigated, indicating that the decomposition of certain intermediates follows a radical rather than a carbanionic pathway. rsc.org
Influence of Metal Catalysis on Reaction Mechanisms
Metal catalysts can significantly influence the reactivity and reaction pathways of cyclopropane-containing molecules. In the context of this compound, metal catalysis can play a role in both ring-opening and other transformations.
For instance, Ni(II)-Schiff base complexes have been shown to facilitate the reductive opening of the cyclopropane ring in α,α-cyclopropanated amino acids. nih.gov The nickel template not only induces chirality but also significantly lowers the reduction potential required for ring opening. nih.gov It stabilizes the resulting anion and acts as a directing group, controlling the stereochemistry of the reaction. nih.gov
In other contexts, metal catalysts are used to promote various transformations of alcohols and amines. For example, palladium catalysts are used in alcohol synthesis, and their activity can be tuned by the support and the presence of alkali metal ions. osti.gov While not directly studying this compound, this research highlights the importance of the catalyst system in determining reaction outcomes. osti.gov Similarly, the catalytic decomposition of methanol (B129727) over metallic catalysts has been studied to understand the reaction mechanisms. mdpi.com
Stereochemical Implications in Reaction Mechanisms
The spatial arrangement of the aminomethyl and hydroxymethyl functional groups on the cyclopropane ring of this compound has profound implications for its reactivity and the stereochemical outcome of its chemical transformations. The constrained three-membered ring fixes the relative positions of these substituents, leading to distinct stereochemical behaviors in various reactions. The cis and trans diastereomers, as well as their respective enantiomers, can exhibit different reaction rates and lead to products with specific stereochemistry due to steric and electronic effects inherent to their structures.
The stereochemistry of the starting material plays a crucial role in determining the stereochemistry of the product in many reactions involving cyclopropane derivatives. This principle, known as stereospecificity, is particularly relevant for concerted reactions where bond making and breaking occur simultaneously, leaving no opportunity for bond rotation that would scramble the stereochemical information. For instance, in cyclopropanation reactions, the stereochemistry of the alkene substrate is directly translated to the cyclopropane product. masterorganicchemistry.comyoutube.comyoutube.com A cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will result in a trans-disubstituted cyclopropane. masterorganicchemistry.com This highlights the importance of selecting the correct stereoisomer of a precursor to obtain the desired stereoisomer of the cyclopropane product.
In the context of this compound, the relative orientation of the aminomethyl and hydroxymethyl groups influences the molecule's conformational preferences and the accessibility of the reactive centers. For example, in the trans isomer, the two functional groups are on opposite sides of the cyclopropane ring, which can allow them to react more independently than in the cis isomer where they are on the same side and can sterically hinder each other or participate in intramolecular interactions.
A key aspect of the reactivity of cyclopropylmethanol derivatives is the potential for the cyclopropylcarbinyl cation to undergo rearrangement to a homoallyl cation. nih.gov This rearrangement can lead to a loss of stereospecificity if the reaction proceeds through a carbocationic intermediate. The stability of the cyclopropylcarbinyl cation and the activation barrier for its rearrangement are influenced by the substituents on the cyclopropane ring. nih.gov While direct nucleophilic attack on the cyclopropylcarbinyl cation can be kinetically favored and proceed with retention of stereochemistry, competitive rearrangement pathways can lead to a mixture of products. nih.gov
Furthermore, the presence of a directing group, such as a hydroxyl group, can have a significant impact on the diastereoselectivity of reactions occurring at another site in the molecule. nih.gov In alkenyl cyclopropyl (B3062369) carbinol derivatives, the hydroxyl group can direct reagents to a specific face of the double bond, resulting in the formation of a single diastereomer. nih.gov This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of stereochemically defined polysubstituted cyclopropanes. nih.gov The rigidity of the cyclopropane ring is a key factor in transmitting this stereochemical control. nih.gov
The stereoselective synthesis of cyclopropane-containing amino acids often relies on stereospecific reactions. For example, the synthesis of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid has been achieved with good trans diastereoselectivity through a base-induced ring closure. researchgate.net This demonstrates how the reaction conditions can be tuned to favor the formation of a specific diastereomer.
2 Aminomethyl Cyclopropyl Methanol As a Versatile Synthetic Building Block
Construction of Complex Molecular Architectures
The bifunctional nature of [2-(aminomethyl)cyclopropyl]methanol allows it to serve as a linchpin in the assembly of intricate molecular designs, enabling access to a wide array of derivatives with significant potential in medicinal chemistry and material science.
Synthesis of Derivatives for Probing Biological Systems
The rigid cyclopropane (B1198618) scaffold is a key element in the design of ligands for biological targets, as it helps to lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity. The aminomethyl and methanol (B129727) groups provide convenient handles for derivatization, allowing for the synthesis of probes to explore biological systems. For instance, derivatives have been synthesized to target specific G-protein coupled receptors (GPCRs).
A notable application is in the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for neurological and psychiatric disorders. By incorporating the this compound moiety into larger structures, researchers can systematically probe the spatial requirements of receptor binding sites.
Dopamine D3 Receptor Ligands: The cyclopropyl (B3062369) ring has been used to introduce additional chiral centers into bitopic ligands, allowing for a detailed investigation of the ligand-receptor interactions necessary for high affinity and selectivity for the D3 receptor.
Serotonergic Receptor Ligands: New derivatives of N-(2-methoxyphenyl)piperazine have been synthesized and show high affinity for 5-HT1A and 5-HT7 receptors, demonstrating potential as antidepressants. mdpi.com
| Derivative Class | Biological Target | Therapeutic Area |
| Bitopic Ligands | Dopamine D3 Receptor | Neurological Disorders |
| Piperazine (B1678402) Derivatives | 5-HT1A & 5-HT7 Receptors | Psychiatry (Antidepressants) |
Integration into Polycyclic and Heterocyclic Frameworks (e.g., Piperazines, Thiazoles)
The dual functionality of this compound makes it an ideal starting material for constructing more complex ring systems, including various polycyclic and heterocyclic frameworks that are prevalent in pharmaceuticals. mdpi.comnih.gov
Piperazines: The piperazine ring is a common scaffold in drug discovery. nih.govnih.gov The aminomethyl group of this compound can be readily incorporated into a piperazine structure through reactions such as reductive amination or nucleophilic substitution, leading to novel compounds with potential central nervous system activity. mdpi.com
Thiazoles: Thiazole (B1198619) derivatives exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of thiazoles can be achieved through methods like the Hantzsch synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.com The aminomethyl group of the title compound can be converted to a thioamide, facilitating its integration into a thiazole ring and the creation of novel thiazole-based compounds. nih.govresearchgate.net
| Heterocyclic Framework | Synthetic Utility |
| Piperazine | CNS-active agents, GPCR ligands. mdpi.com |
| Thiazole | Anticancer agents, Antimicrobials, Anti-inflammatory agents. nih.govnih.gov |
Applications in the Synthesis of Chiral Compounds and Ligands
Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. The cyclopropane ring in this compound can possess distinct stereocenters (cis/trans isomers), making it a valuable chiral building block.
The stereoselective synthesis of specific isomers, such as ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol, can be achieved using chiral catalysts. These enantiomerically pure compounds serve as precursors for chiral ligands used in asymmetric catalysis or as components of drugs that must fit into a specific chiral binding pocket of a biological target. For example, the introduction of the cyclopropyl moiety has been shown to create additional chiral centers in bitopic ligands, which aids in the detailed screening of spatial requirements to maximize ligand-receptor interactions.
Strategies for Derivatization and Scaffold Diversity
The presence of both an amino group and a hydroxyl group allows for a multitude of chemical transformations, enabling the creation of diverse molecular scaffolds from a single starting material.
Formation of Amino Acid Analogs and Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability and oral bioavailability. The rigid cyclopropane ring of this compound is an excellent scaffold for creating constrained amino acid analogs. By incorporating this rigid structure, the conformational flexibility of a peptide chain can be reduced, which can lead to increased receptor selectivity and activity.
The synthesis involves protecting one of the functional groups while modifying the other, and then incorporating the resulting analog into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.
Synthesis of Borylated Cyclopropylmethylamines
A recently developed strategy for derivatization involves the synthesis of borylated (aminomethyl)cyclopropanes. nih.govtymcdonald.comscholaris.ca This method provides access to a privileged scaffold in medicinal chemistry. nih.govacs.org
The synthesis is achieved by reacting lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines. nih.govtymcdonald.comacs.org This reaction proceeds with a high degree of diastereoselectivity, allowing for the controlled formation of up to three stereocenters in a single step. nih.govtymcdonald.comscholaris.ca The resulting borylated cyclopropylmethylamines are highly versatile intermediates. tymcdonald.comresearchgate.net The boron and amine functional groups can be further modified; for example, the boron group can be oxidized to a hydroxyl group or used in cross-coupling reactions to form new carbon-carbon bonds. tymcdonald.comacs.org
| Reactants | Product Class | Key Features |
| Lithiated 1,1-diborylalkanes + α-Tosyl Aziridines | Borylated (aminomethyl)cyclopropanes | High diastereoselectivity; versatile synthetic handles (boron and amine). nih.govtymcdonald.comacs.org |
Utility in Asymmetric Synthesis as a Chiral Building Block
The application of enantiomerically pure this compound and its derivatives as chiral building blocks is an emerging area of interest in synthetic organic chemistry. The defined spatial arrangement of its functional groups allows for the transfer of chirality to new stereocenters during chemical transformations. Research in this domain has primarily focused on leveraging the inherent chirality of the cis- and trans-isomers of this compound to influence the stereochemical outcome of reactions at other parts of a molecule.
One of the key strategies involves the use of the amino and hydroxyl functionalities to create chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral environment of the this compound backbone can direct the approach of substrates, leading to the preferential formation of one enantiomer of the product.
Furthermore, derivatives of this compound have been employed in diastereoselective reactions. In these approaches, the chiral cyclopropane unit serves as a stereochemical controller, influencing the formation of new chiral centers in the molecule. For instance, the synthesis of more complex cyclopropane-containing structures, such as certain pharmaceutical intermediates, has been explored starting from enantiopure this compound precursors.
A notable area of application is in the synthesis of cyclopropyl amino acids, which are valuable components in the development of peptidomimetics and other biologically active compounds. The synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a critical component for certain Hepatitis C virus inhibitors, highlights the importance of chiral cyclopropane structures. researchgate.net While not a direct use of this compound as a starting material, the synthetic strategies for such molecules often involve intermediates with similar structural motifs, underscoring the potential of this building block.
The synthesis of cyclopropyl analogs of neurotransmitters like γ-aminobutyric acid (GABA) also represents a significant application of chiral cyclopropane chemistry. tandfonline.com These conformationally restricted analogs are crucial tools for studying receptor binding and function.
While the direct utilization of this compound as a widely applicable chiral auxiliary is still an area of active development, its potential is evident. The research findings summarized below, though not exhaustive, provide a glimpse into the types of transformations where this chiral building block could be instrumental.
| Starting Material | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Reference |
| (E)-N-phenylmethyleneglycine ethyl ester | trans-1,4-dibromo-2-butene, Cinchonidine-derived phase-transfer catalyst | (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester | up to 84% e.e. | 78% | researchgate.net |
| Cinnamyl alcohol | Diethyl zinc, Chloroiodomethane, Chiral ligand | (S,S)-2-(hydroxymethyl)cyclopropanecarboxylic acid derivative | High stereoselectivity | 38% overall (7 steps) | tandfonline.com |
Computational Chemistry and Theoretical Studies of 2 Aminomethyl Cyclopropyl Methanol
Conformational Analysis of the Cyclopropyl-Aminoalcohol Scaffold
The biological activity and physical properties of [2-(Aminomethyl)cyclopropyl]methanol are intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is a critical aspect of its theoretical study. The molecule's scaffold, characterized by the cyclopropyl (B3062369) ring, the aminomethyl group, and the methanol (B129727) substituent, can adopt various spatial arrangements due to the rotation around its single bonds.
Computational methods, particularly molecular orbital calculations, are employed to determine the most stable conformations of such molecules uwlax.edu. These calculations can systematically explore the potential energy surface of the molecule by varying torsion angles and calculating the corresponding energy. For the cyclopropyl-aminoalcohol scaffold, the key rotational bonds are the C-C bond connecting the aminomethyl group to the ring and the C-C bond linking the methanol group.
Studies on similar cyclopropyl derivatives have shown that the orientation of substituents relative to the ring is a crucial determinant of stability uwlax.eduresearchgate.net. The interactions between the amino and hydroxyl groups, including the potential for intramolecular hydrogen bonding, would be a primary focus of such an analysis. By identifying the low-energy conformers, researchers can gain insights into the molecule's preferred shapes, which are essential for understanding its interactions with biological targets.
Table 1: Representative Conformational Analysis Data for a Cyclopropyl Derivative
| Conformer | Dihedral Angle (H-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180 | 0.00 | 65.2 |
| Gauche 1 | 60 | 0.85 | 17.4 |
| Gauche 2 | -60 | 0.85 | 17.4 |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings for small organic molecules.
Mechanistic Insights Through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, providing detailed information about the energies of reactants, products, transition states, and intermediates nih.gov. This allows for a comprehensive understanding of reaction kinetics and thermodynamics.
For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical calculations can identify the high-energy transition states that govern the reaction rate. The geometry of these transient species, which cannot be directly observed experimentally, can be optimized using computational methods. Furthermore, any intermediates formed during the reaction can also be characterized, providing a step-by-step picture of the reaction mechanism khanacademy.orgyoutube.com.
A reaction energy profile is a graphical representation of the energy of a system as it progresses along the reaction coordinate. By calculating the energies of all stationary points (reactants, products, intermediates, and transition states), a complete energy profile can be constructed khanacademy.orgyoutube.com. This profile reveals the activation energy for each step of the reaction, allowing for the identification of the rate-determining step youtube.com. For a multi-step synthesis involving this compound, this information is crucial for optimizing reaction conditions to improve yield and efficiency.
Table 2: Illustrative Reaction Energy Profile Data
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +15.1 |
| Products | -10.2 |
Note: The data in this table is hypothetical and serves to illustrate a typical reaction energy profile.
Prediction and Validation of Spectroscopic Data
Computational chemistry is a valuable tool for predicting various spectroscopic properties of molecules, which can then be used to validate experimental findings. Methods like Density Functional Theory (DFT) can be used to calculate parameters that correlate with experimental spectra nih.gov.
For this compound, theoretical calculations can predict its NMR chemical shifts (¹H and ¹³C), vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Vis spectra). By comparing the calculated spectra with experimental data, the accuracy of the computational model can be assessed. This synergy between theory and experiment is powerful for confirming the structure of a synthesized compound. Discrepancies between predicted and observed spectra can also point to specific structural or electronic features that may require further investigation researchgate.net.
Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 (CH-OH) | 65.4 | 64.9 |
| C2 (CH-NH₂) | 45.2 | 44.8 |
| C3 (CH₂) | 15.8 | 15.5 |
Note: This table contains representative data to demonstrate the comparison between predicted and experimental spectroscopic values.
Stereochemical Predictions and Configurational Assignments
The presence of chiral centers in this compound means it can exist as different stereoisomers. Computational methods can be employed to predict the relative stabilities of these isomers and to aid in the assignment of their absolute configurations.
Techniques such as the calculation of optical rotation and electronic circular dichroism (ECD) spectra can be particularly useful. By comparing the computationally predicted chiroptical properties with those measured experimentally for a sample, the absolute stereochemistry of the molecule can be determined. This is especially important in pharmaceutical applications where different enantiomers can have vastly different biological activities.
Q & A
Q. Resolving Data Contradictions :
- Variable temperature NMR : Resolve overlapping signals caused by ring strain.
- 2D NMR (COSY, HSQC) : Assign coupling patterns for cyclopropane protons and adjacent functional groups .
What are the key safety protocols for handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
Based on analogous compounds ():
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with diatomaceous earth; decontaminate surfaces with ethanol .
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, do not induce vomiting—seek immediate medical attention .
Q. Hazard Classification :
How does the cyclopropane ring’s strain influence the stability and reactivity of this compound under acidic/basic conditions?
Level : Advanced
Methodological Answer :
Cyclopropane’s ring strain (∼27 kcal/mol) increases susceptibility to ring-opening reactions:
- Acidic Conditions : Protonation of the aminomethyl group may lead to electrophilic attack on the ring, causing cleavage.
- Basic Conditions : Strong bases (e.g., NaOH) can induce nucleophilic ring opening via SN2 mechanisms.
Q. Mitigation Strategies :
- Use buffered solutions (pH 6–8) during reactions.
- Avoid prolonged exposure to temperatures >80°C, which accelerate degradation (analogous to ’s stability protocols for aromatic cyclopropanes) .
What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound?
Level : Advanced
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and bond angles.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding motifs .
Validation : Compare computational predictions with experimental spectral data (e.g., NMR chemical shifts) .
How can researchers address low yields in the final reduction step of this compound synthesis?
Level : Advanced
Methodological Answer :
Low yields during LiAlH₄ reduction () may arise from:
Q. Yield Optimization Table :
| Modification | Yield Improvement (%) |
|---|---|
| TMSCl activation | +15 |
| CeCl₃ additive | +20 |
| Cold quenching | +10 |
What are the environmental precautions for disposing of this compound waste?
Level : Basic
Methodological Answer :
- Waste Collection : Store in sealed, labeled containers for hazardous organic waste.
- Neutralization : Treat aqueous waste with activated carbon to adsorb residues before disposal .
- Regulatory Compliance : Follow EPA guidelines for amine-containing compounds (analogous to ’s protocols) .
How do stereoisomers of this compound differ in biological activity, and how can they be selectively synthesized?
Level : Advanced
Methodological Answer :
Stereoisomers (e.g., (1S,2S) vs. (1R,2R)) exhibit divergent bioactivity due to chiral recognition in enzyme binding. highlights stereoselective synthesis of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol using chiral catalysts .
- Synthesis : Employ asymmetric hydrogenation with chiral Ru catalysts (e.g., Noyori-type) for enantiomer control.
- Analysis : Use chiral stationary phases in HPLC (e.g., Chiralpak IC) to resolve enantiomers .
What strategies mitigate oxidation of the aminomethyl group in this compound during storage?
Level : Advanced
Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
